2-Bromoacetamide

Proteomics Bioconjugation Protein Chemistry

Non-specific cysteine alkylation compromises proteomics data. Iodoacetic acid over-alkylates methionine, causing peptide misidentification. 2-Bromoacetamide (CAS 683-57-8) provides the solution: • LC-MS validated alkylation specificity-superior to iodoacetic acid for proteomics fidelity • Enables stable, site-specific ADC conjugation with controlled DAR, circumventing maleimide linker instability • Key precursor for non-hydroxamate HDAC inhibitors and tunable PEG-hydrogel cross-linkers ≥98% purity. Ships ambient with hazmat handling.

Molecular Formula C2H4BrNO
Molecular Weight 137.96 g/mol
CAS No. 683-57-8
Cat. No. B1266107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoacetamide
CAS683-57-8
Molecular FormulaC2H4BrNO
Molecular Weight137.96 g/mol
Structural Identifiers
SMILESC(C(=O)N)Br
InChIInChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)
InChIKeyJUIKUQOUMZUFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.16 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoacetamide Chemical Properties and Function


2-Bromoacetamide (CAS 683-57-8) is a haloacetamide alkylating agent with a molecular weight of 137.96 g/mol . It is a soft electrophilic compound that forms covalent bonds with the free thiol/thiolate in cysteine residues through an SN2 reaction mechanism [1]. This compound is a key intermediate in organic synthesis and serves as a potent, irreversible inhibitor of enzymes, including alcohol dehydrogenase [2] and histone deacetylase (HDAC) [3]. It is also an emerging unregulated disinfection by-product (DBP) detected in drinking water .

2-Bromoacetamide Differentiation from Analogs


Haloacetamides, including iodoacetamide (IAM), bromoacetamide (BAM), and chloroacetamide (CAM), are a class of alkylating agents, but their reactivity, selectivity, and toxicity are heavily influenced by the halogen substituent [1]. Simply substituting one for another is not viable, as the electrophilic softness and thiol reactivity rank IAM > BAM > CAM [1]. This leads to significant differences in alkylation efficiency, the potential for over-alkylation side reactions, and cellular toxicity profiles [2]. Therefore, the selection of 2-bromoacetamide over its analogs must be based on its specific balance of reactivity and reduced side effects, as demonstrated in the quantitative evidence below.

2-Bromoacetamide Quantitative Differentiation


Reactivity and Selectivity in Thiol Alkylation

2-Bromoacetamide (BAM) exhibits an intermediate thiol reactivity and electrophilic softness compared to iodoacetamide (IAM) and chloroacetamide (CAM). Its reactivity is closer to IAM than CAM, offering a practical balance between efficient alkylation and ease of handling [1]. In cross-linking applications, the reactivity order was determined to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide [2]. This positioning allows for precise control over reaction kinetics.

Proteomics Bioconjugation Protein Chemistry

Minimizing Proteomic Over-Alkylation

While iodoacetic acid (IAC) is a common alkylating reagent, it is associated with significant over-alkylation of methionine residues at high concentrations [1]. A study optimizing cysteine alkylation found that a cocktail of haloacetamides, including 2-bromoacetamide, provided the best overall performance by mitigating such side reactions [1]. 2-Bromoacetamide is a key component in this mixture, contributing to complete cysteine modification while reducing the off-target effects seen with IAC [1].

Proteomics Mass Spectrometry Sample Preparation

Genotoxicity Profile vs. Iodoacetamide

2-Bromoacetamide (BAM) demonstrates a distinct toxicological profile compared to iodoacetamide (IAM). In a study assessing genotoxicity and oxidative stress, IAM was found to induce the highest levels of nuclear Rad51 accumulation, a marker of DNA damage, followed by BAM and then CAM [1]. For ARE signaling activity, an indicator of oxidative stress, BAM and IAM were comparable, but both were more potent than CAM [1]. This places BAM as a less genotoxic alternative to IAM for certain applications.

Toxicology Environmental Science Disinfection By-products

ADC and PEGylation Bioconjugation

2-Bromoacetamide is a distinct conjugation handle for site-specific bioconjugation, including Antibody-Drug Conjugates (ADCs) [1]. It is listed alongside maleimide as a key chemistry for conjugating payloads to engineered cysteine residues in antibodies, with both chemistries achieving defined drug-to-antibody ratios (DAR) of 2 or 4 [1]. This provides an alternative thiol-reactive group with different stability and reactivity characteristics compared to the widely used maleimide.

Bioconjugation Drug Delivery ADC

Potent Non-Hydroxamate HDAC Inhibition

2-Bromoacetamide derivatives have been identified as potent inhibitors of histone deacetylase (HDAC) enzymes [1]. In a study designing novel non-hydroxamate HDAC inhibitors based on SAHA (vorinostat), bromoacetamides (compounds 18b,c) were found to be among the most potent compounds in the series [1]. This highlights 2-bromoacetamide's role as a key pharmacophore for developing covalent HDAC inhibitors with potentially different selectivity profiles than hydroxamic acid-based drugs.

Epigenetics Cancer Research Enzyme Inhibition

2-Bromoacetamide Key Application Scenarios


Reducing Over-Alkylation Artifacts in Proteomics

In bottom-up proteomics, incomplete or non-specific cysteine alkylation leads to peptide misidentification. Based on evidence that iodoacetic acid causes significant methionine over-alkylation, 2-bromoacetamide is a superior choice for inclusion in alkylating cocktails. This application, validated by LC-MS studies [1], directly improves peptide coverage and identification rates, making 2-bromoacetamide a critical reagent for core proteomics facilities and research labs focused on high-fidelity protein characterization.

Site-Specific ADC Linker Chemistry

The use of maleimide linkers in ADCs can be limited by thiol exchange and linker instability in vivo. 2-Bromoacetamide is a documented alternative conjugation chemistry for site-specific ADC construction, used by major institutions [2]. Procurement of 2-bromoacetamide enables biopharmaceutical and CRO scientists to explore and develop more stable, next-generation ADCs with controlled drug-to-antibody ratios (DAR), directly addressing a known limitation of maleimide-based conjugates.

Non-Hydroxamate HDAC Inhibitor Synthesis

Hydroxamic acid-based HDAC inhibitors like SAHA (vorinostat) have limitations in selectivity and pharmacokinetics. The finding that bromoacetamide derivatives are potent non-hydroxamate HDAC inhibitors [3] positions 2-bromoacetamide as a key building block for medicinal chemistry groups. Researchers can procure this compound to synthesize a new class of covalent HDAC inhibitors, exploring alternative zinc-binding groups and potentially achieving improved therapeutic indices.

Thiol-Reactive Hydrogels for 3D Cell Culture

In tissue engineering and biomaterials science, the gelation rate of synthetic extracellular matrices must be precisely controlled. The established reactivity order of functional groups, showing bromoacetamide to be less reactive than maleimide or iodoacetamide [4], allows material scientists to design hydrogels with tailored gelation kinetics. Procuring 2-bromoacetamide-PEG cross-linkers enables the creation of biocompatible scaffolds where slower, more uniform gelation is required for cell encapsulation and 3D culture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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